Acadesine; phosphoric acid
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Overview
Description
5-Aminoimidazole-4-carboxamide ribonucleotide phosphate, commonly known as AICAR phosphate, is a synthetic analog of adenosine monophosphate. It is an intermediate in the generation of inosine monophosphate and is capable of stimulating AMP-dependent protein kinase activity. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and its role as a performance-enhancing drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
AICAR phosphate can be synthesized through a multi-step process starting from ribose-5-phosphate. The key steps involve the formation of the imidazole ring and subsequent phosphorylation. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of AICAR phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
AICAR phosphate undergoes various chemical reactions, including:
Oxidation: AICAR phosphate can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the ribose moiety.
Substitution: Substitution reactions often involve the replacement of functional groups on the imidazole ring or the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and modified nucleosides, which have different biological activities and potential therapeutic applications .
Scientific Research Applications
AICAR phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study purine metabolism and nucleotide synthesis.
Biology: Investigated for its role in cellular energy homeostasis and metabolic regulation.
Medicine: Explored as a potential treatment for metabolic disorders, such as diabetes, due to its ability to activate AMP-dependent protein kinase.
Industry: Utilized in the development of performance-enhancing drugs and as a research tool in various biochemical assays
Mechanism of Action
AICAR phosphate exerts its effects primarily through the activation of AMP-dependent protein kinase. Upon entering the cell, it is phosphorylated to form AICAR, which mimics the effects of AMP. This activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and inhibition of protein synthesis. The molecular targets and pathways involved include the activation of nuclear factor erythroid 2-related factor 2 and inhibition of the NLRP3 inflammasome .
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate: A natural analog that also activates AMP-dependent protein kinase but with different potency and specificity.
Acadesine: A nucleoside form of AICAR that has similar biological effects but different pharmacokinetic properties
Uniqueness
AICAR phosphate is unique due to its ability to specifically activate AMP-dependent protein kinase without significantly altering the levels of other nucleotides. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C9H17N4O9P |
---|---|
Molecular Weight |
356.23 g/mol |
IUPAC Name |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |
InChI |
InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4) |
InChI Key |
BPVGMEHURDEDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Origin of Product |
United States |
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